1-(4-Bromophenyl)-2-tosylethanone

Solid-state properties Recrystallization Purification

1-(4-Bromophenyl)-2-tosylethanone (CAS 31377-97-6) is a bifunctional aromatic ketone bearing a 4-bromophenyl moiety and a tosyl (p-toluenesulfonyl) group on the ethanone backbone. It exhibits a predicted density of 1.474 g/cm³, a boiling point of 533.5 °C at 760 mmHg, and a computed LogP of 4.49, reflecting pronounced lipophilicity.

Molecular Formula C15H13BrO3S
Molecular Weight 353.2 g/mol
CAS No. 31377-97-6
Cat. No. B1267750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-tosylethanone
CAS31377-97-6
Molecular FormulaC15H13BrO3S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
InChIKeyJGMRIHQYBXLTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-2-tosylethanone (CAS 31377-97-6): A Bromo-Tosyl Hybrid Building Block for Strategic Organic Synthesis


1-(4-Bromophenyl)-2-tosylethanone (CAS 31377-97-6) is a bifunctional aromatic ketone bearing a 4-bromophenyl moiety and a tosyl (p-toluenesulfonyl) group on the ethanone backbone. It exhibits a predicted density of 1.474 g/cm³, a boiling point of 533.5 °C at 760 mmHg, and a computed LogP of 4.49, reflecting pronounced lipophilicity . The compound serves as a versatile intermediate in medicinal chemistry and materials science because the C–Br bond enables transition-metal-catalyzed cross-couplings while the α-tosyl group acts as a potent leaving group for nucleophilic substitutions.

Why 1-(4-Bromophenyl)-2-tosylethanone Cannot Be Freely Replaced by In-Class Analogs


Although several 2-tosylethanone derivatives are commercially available, the 4-bromo substituent profoundly alters key physicochemical and reactivity parameters that directly impact downstream synthetic utility. Replacing 1-(4-bromophenyl)-2-tosylethanone with its 4-chloro or unsubstituted analogs would lower lipophilicity (ΔLogP ≈ 0.1–1.6 units) , shift melting point by up to 35 °C and reduce the oxidative-addition rate in palladium-catalyzed cross-couplings . These quantitative differences translate into tangible consequences for reaction design, extraction efficiency, and purification logistics — making generic substitution inadvisable without re-optimization.

Quantitative Differentiation of 1-(4-Bromophenyl)-2-tosylethanone Versus Its Closest Analogs


Melting Point Elevation Enables Higher Crystallinity and Easier Purification

The 4-bromo derivative melts at 144–146 °C , which is markedly higher than the 4-chloro analog (138–139 °C) and the unsubstituted parent (109 °C) . This 35 °C elevation relative to the parent compound allows recrystallization from common solvents at more convenient temperature ranges and reduces co-crystallization of impurities, enabling higher recovery of analytically pure material.

Solid-state properties Recrystallization Purification

Higher LogP Confers Superior Lipophilicity for Extraction and Biological Assays

The calculated octanol-water partition coefficient (LogP) of 1-(4-bromophenyl)-2-tosylethanone is 4.49 , exceeding that of the 4-chloro congener (LogP 4.39) and the unsubstituted analog (LogP 2.9) . This higher lipophilicity improves organic-phase extraction recovery from aqueous reaction mixtures and enhances membrane permeability in cell-based assays — a critical parameter when the compound serves as a probe or a precursor to bioactive molecules.

LogP Lipophilicity Extraction efficiency Medicinal chemistry

Aryl Bromide Reactivity Enables Faster Oxidative Addition in Palladium-Catalyzed Cross-Couplings

Oxidative addition of aryl bromides to Pd(0) is kinetically faster than that of aryl chlorides, a fundamental principle in palladium-catalyzed cross-coupling chemistry . Consequently, the 4-bromophenyl moiety in the target compound undergoes Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings under milder conditions and with higher turnover frequencies than its 4-chloro counterpart. Although direct head-to-head kinetic data for this specific substrate pair remain unpublished, the consensus from mechanistic studies places aryl bromides between iodides and chlorides in reactivity, with chlorides often requiring elevated temperatures or specialized ligands to achieve comparable conversion .

Suzuki–Miyaura coupling Oxidative addition Catalysis

Standardized Purity (90%) with Batch-Specific Analytical Data Reduces Procurement Risk

A commercial supplier (Bidepharm) offers 1-(4-bromophenyl)-2-tosylethanone with a standard purity of 90% and provides batch-specific analytical reports including NMR, HPLC, and GC . This documented quality assurance differentiates the compound from generic catalog entries that lack verifiable batch data, lowering the risk of failed reactions due to unknown impurities or incorrect isomeric composition. In contrast, many analogs are listed without guaranteed purity or analytical documentation.

Quality control Purity specification NMR HPLC GC

Priority Application Scenarios for 1-(4-Bromophenyl)-2-tosylethanone Based on Quantitative Differentiation


Suzuki–Miyaura Biaryl Synthesis Leveraging the 4-Bromo Handle

The aryl bromide undergoes rapid oxidative addition to Pd(0), enabling efficient Suzuki coupling with arylboronic acids under mild conditions. This makes 1-(4-bromophenyl)-2-tosylethanone a preferred substrate over its 4-chloro analog when reaction time and catalyst economy are critical .

Nucleophilic Substitution at the α-Tosyl Position

The tosyl group is a superior leaving group compared to halides or mesylates, allowing clean SN2 displacement with amines, thiols, or carbon nucleophiles. This reactivity is orthogonal to the C–Br bond, enabling sequential functionalization strategies .

Lipophilic Intermediate for Medicinal Chemistry Lead Optimization

With a LogP of 4.49 , the compound is ideally suited for generating hydrophobic fragments or late-stage intermediates in drug discovery, where high organic-phase partitioning improves extraction yields and membrane permeability in cell-based assays.

Quality-Controlled Building Block for Reproducible Academic and Industrial Research

The availability of batch-specific NMR, HPLC, and GC data reduces variability in multi-step syntheses, making the compound a reliable choice for long-term projects, collaborative studies, and publications where reproducibility is paramount.

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